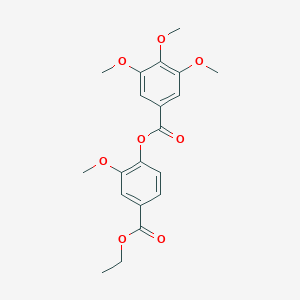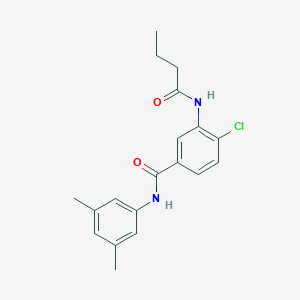
4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate, also known as ethyl 2-(4-(2-methoxyphenyl)-3,4,5-trimethoxybenzoyl)acetate, is a synthetic compound that has been used in various scientific research applications. This compound is a member of the class of organic compounds known as benzoate esters, which are esters derived from benzoic acid.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate is not fully understood. However, several studies have suggested that this compound exerts its cytotoxic and anti-inflammatory effects by inducing apoptosis, inhibiting cell proliferation, and reducing the production of inflammatory cytokines. In addition, it has been suggested that this compound may exert its antifungal effects by disrupting fungal cell membrane integrity.
Biochemical and Physiological Effects:
4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has been shown to exhibit various biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. In addition, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory cytokine production. Furthermore, this compound has been reported to exhibit antifungal activity by disrupting fungal cell membrane integrity.
Advantages and Limitations for Lab Experiments
4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has several advantages and limitations for lab experiments. One advantage of this compound is its relatively simple synthesis method, which allows for easy production of this compound in large quantities. In addition, this compound has been shown to exhibit cytotoxic, anti-inflammatory, and antifungal activity, making it a versatile compound for various scientific research applications. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate. One potential direction is to further investigate the mechanism of action of this compound, particularly in relation to its cytotoxic and anti-inflammatory effects. In addition, future research could focus on the development of more potent analogs of this compound with improved solubility and bioavailability. Furthermore, this compound could be investigated for its potential use in combination therapy with other anticancer or anti-inflammatory agents. Overall, further research on 4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has the potential to yield valuable insights into its therapeutic potential and to lead to the development of new treatments for cancer, inflammation, and fungal infections.
Synthesis Methods
The synthesis of 4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate involves the reaction of 2-methoxyphenol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine. The resulting product is then treated with 4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate chloroacetate and a base such as potassium carbonate to yield the final product. This synthesis method has been reported in the literature and has been used by various researchers to produce this compound for scientific research purposes.
Scientific Research Applications
4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has been used in various scientific research applications, including as a potential anticancer agent, an anti-inflammatory agent, and an antifungal agent. Several studies have reported the cytotoxic activity of this compound against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, this compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of inflammation. Furthermore, this compound has been reported to possess antifungal activity against various fungal strains.
properties
Product Name |
4-(Ethoxycarbonyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate |
|---|---|
Molecular Formula |
C20H22O8 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(4-ethoxycarbonyl-2-methoxyphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H22O8/c1-6-27-19(21)12-7-8-14(15(9-12)23-2)28-20(22)13-10-16(24-3)18(26-5)17(11-13)25-4/h7-11H,6H2,1-5H3 |
InChI Key |
HRIZQVXATYQLPJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309292.png)
![4-chloro-N-(4-fluorophenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309293.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309297.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide](/img/structure/B309298.png)
![3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309299.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B309302.png)
![4-chloro-N-cyclohexyl-3-[(3,4-dimethylbenzoyl)amino]benzamide](/img/structure/B309303.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309307.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309308.png)

![Methyl 5-[(3,4-dimethylbenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309310.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B309312.png)
![N-benzyl-4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B309314.png)